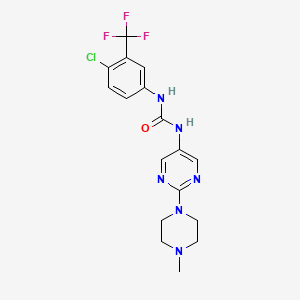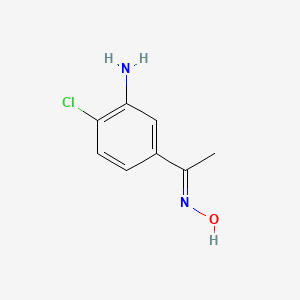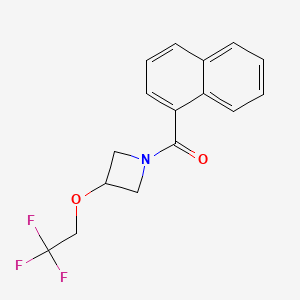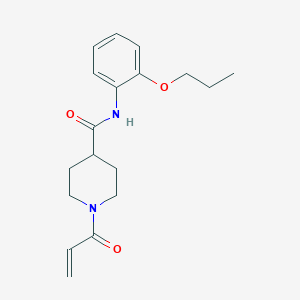
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C17H18ClF3N6O and its molecular weight is 414.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound has been involved in various chemical reactions, leading to the synthesis of different derivatives. For example, in a study by Jung et al. (2008), a derivative was synthesized by reacting similar urea compounds with methyl iodide, highlighting the compound's utility in chemical synthesis (Jung, Lee, Choi, & Lee, 2008).
Anticancer Applications
- Derivatives of this compound have been investigated for their potential in treating chronic myeloid leukemia (CML). Li et al. (2019) reported the design and synthesis of novel derivatives with potent anti-CML activity, demonstrating the compound's relevance in cancer research (Li et al., 2019).
Psoriasis Treatment
- In the context of psoriasis, a chronic autoimmune disease, derivatives of this compound have shown promising results. Li et al. (2016) identified a potent FLT3 inhibitor derived from this compound, which exhibited significant antipsoriatic effects in a psoriatic animal model (Li et al., 2016).
Antioxidant Activity
- The compound's derivatives have been evaluated for their antioxidant properties. George et al. (2010) synthesized derivatives that were screened for antioxidant activity, highlighting the compound's potential in oxidative stress-related research (George, Sabitha, Kumar, & Ravi, 2010).
Application in Radiochemistry
- In radiochemistry, derivatives of this compound have been synthesized for use as imaging agents. Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist, useful in imaging studies (Mäding et al., 2006).
Gene Expression Inhibition
- Derivatives of this compound have been explored for their potential in inhibiting gene expression. Palanki et al. (2000) studied the structure-activity relationship of similar compounds as inhibitors of NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).
Cytokinin Activity
- The compound has been studied for its cytokinin-like activity in plant biology. Ricci and Bertoletti (2009) reviewed urea derivatives, including similar compounds, for their role as cytokinins in plant cell division and differentiation (Ricci & Bertoletti, 2009).
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N6O/c1-26-4-6-27(7-5-26)15-22-9-12(10-23-15)25-16(28)24-11-2-3-14(18)13(8-11)17(19,20)21/h2-3,8-10H,4-7H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADYQPUNNRKFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2435529.png)
![4-(4-fluorophenyl)-N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2435531.png)
![N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435532.png)
![N-(4-bromo-3-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435534.png)

![Potassium [4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanide](/img/structure/B2435537.png)
![2-Methyl-4-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2435538.png)


![2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-5-nitro-1H-indole](/img/structure/B2435544.png)
![methyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2435546.png)


![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2435551.png)
